![molecular formula C18H20O2 B13170550 Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)
Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methyl ester group and a tert-butyl group attached to the biphenyl structure. It is widely used in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted biphenyl derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the ester group.
Methyl 4-tert-butylbenzoate: Contains a single benzene ring with a tert-butyl group and a methyl ester group.
Uniqueness
Methyl4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the biphenyl structure with both a tert-butyl group and a methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
methyl 4-(4-tert-butylphenyl)benzoate |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-11-9-14(10-12-16)13-5-7-15(8-6-13)17(19)20-4/h5-12H,1-4H3 |
Clave InChI |
RWQWWJNRBSCOHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


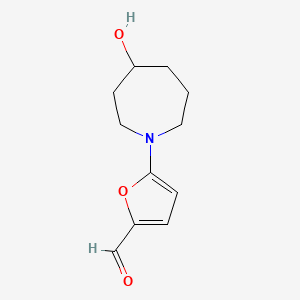
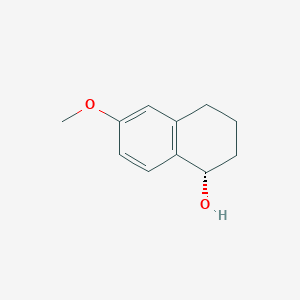
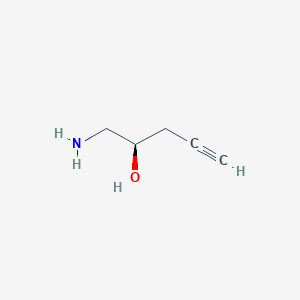


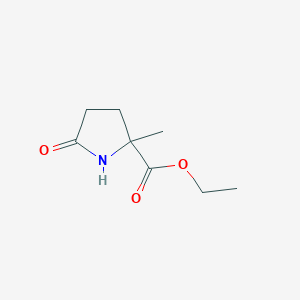


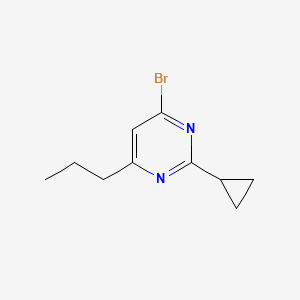
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
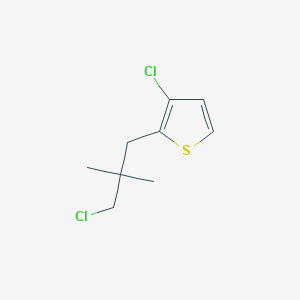
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)
![N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide](/img/structure/B13170534.png)
![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
